Isosalvianolic acid B

説明

The exact mass of the compound IsosalvianolicacidB is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

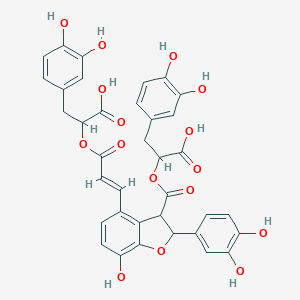

Structure

2D Structure

特性

IUPAC Name |

2-[(E)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Isosalvianolic Acid B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvianolic acid B, a natural polyphenolic compound isolated from Salvia miltiorrhiza (Danshen), is an isomer of the more extensively studied Salvianolic acid B. Both compounds share the same molecular formula (C36H30O16) and are recognized for their significant therapeutic potential. While the body of research specifically focused on this compound is still emerging, the wealth of data on Salvianolic acid B provides a strong foundation for understanding its probable mechanisms of action. This guide will primarily focus on the well-documented mechanisms of Salvianolic acid B, which are presumed to be highly similar, if not identical, to those of this compound, encompassing its antioxidant, anti-inflammatory, anti-apoptotic, and anti-cancer effects. The multifaceted nature of Salvianolic acid B's activity stems from its ability to modulate a complex network of signaling pathways.

Core Mechanism of Action: A Multi-Target Approach

Salvianolic acid B (Sal B) exerts its pharmacological effects through a multi-target mechanism, primarily centered around the regulation of oxidative stress, inflammation, and apoptosis. It achieves this by modulating key signaling pathways, including the PI3K/Akt, MAPK, NF-κB, and Nrf2 pathways. These pathways are intricately linked and collectively contribute to the cellular responses to various stimuli, including injury, stress, and disease.

Antioxidant Effects via the Nrf2/Keap1 Pathway

A fundamental aspect of Sal B's mechanism is its potent antioxidant activity. It directly scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant defense systems.[1][2] A key mechanism in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like Sal B, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased production of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[1]

Anti-inflammatory Effects through NF-κB and MAPK Pathways

Chronic inflammation is a key driver of many diseases. Sal B exhibits potent anti-inflammatory properties by inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][7] Sal B has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[5]

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are also crucial regulators of inflammation. Sal B has been demonstrated to modulate these pathways, often by inhibiting the phosphorylation of p38 MAPK and JNK, which are involved in the production of inflammatory mediators.[8]

Regulation of Apoptosis via the PI3K/Akt and Bcl-2 Family Proteins

Salvianolic acid B has demonstrated a significant ability to protect cells from apoptosis (programmed cell death).[8][9][10] One of the primary mechanisms for this is through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[11] This pathway is a key regulator of cell survival. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates several pro-apoptotic proteins, such as Bad and caspase-9.

Furthermore, Sal B modulates the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[8][12] It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[8][12] The ratio of Bcl-2 to Bax is a critical determinant of cell fate, with a higher ratio favoring cell survival. By altering this balance, Sal B effectively inhibits the mitochondrial apoptotic pathway, preventing the release of cytochrome c and the subsequent activation of caspases.

References

- 1. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]

- 2. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salvianolic acid A attenuates kidney injury and inflammation by inhibiting NF-κB and p38 MAPK signaling pathways in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salvianolic acid A suppress lipopolysaccharide-induced NF-κB signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Salvianolic Acid B Inhibits Ferroptosis and Apoptosis during Myocardial Ischemia/Reperfusion Injury via Decreasing the Ubiquitin-Proteasome Degradation of GPX4 and the ROS-JNK/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effects of salvianolic acid B against hydrogen peroxide-induced apoptosis of human umbilical vein endothelial cells and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Salvianolic acid B promotes angiogenesis and inhibits cardiomyocyte apoptosis by regulating autophagy in myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Isosalvianolic Acid B: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalvianolic acid B, often referred to as salvianolic acid B, is a potent, water-soluble antioxidant compound derived from various medicinal plants, most notably Salvia miltiorrhiza. Its significant therapeutic potential, particularly in cardiovascular and neurodegenerative diseases, has made it a subject of extensive research. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation, purification, and characterization. Quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

Discovery and Characterization

This compound, a caffeic acid and danshensu (B613839) derivative, was first isolated and characterized in the late 1980s. The pioneering work was conducted by Chinese scientists, with significant contributions from the group led by Li Lian-Niang at the Peking Union Medical College[1]. While often used interchangeably with salvianolic acid B, this compound is a distinct isomer. The initial structural elucidation was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Natural Sources

The primary and most commercially significant source of this compound is the dried root and rhizome of Salvia miltiorrhiza Bunge (Lamiaceae), a perennial herb widely cultivated in China.[2][3][4][5] This plant is a staple in Traditional Chinese Medicine, where it is known as Danshen. Other species of the Salvia genus, such as Salvia yunnanensis and Salvia chinensis, have also been identified as sources of this and related compounds.[1][6]

Table 1: Quantitative Analysis of this compound in Salvia miltiorrhiza

| Plant Part | Extraction Method | Yield of this compound | Purity | Reference |

| Roots | 30% Ethanol (B145695) Reflux | 57.7% of extract | Not specified | [7] |

| Roots | Ultrasound-Assisted (Ethanol) | 33.93 mg/g | Not specified | [7] |

| Roots | Methanol (B129727) Extraction followed by Chromatography | 1.08 g from 100 g dried roots | >99.2% | |

| Crude Extract | High-Speed Counter-Current Chromatography | 342 mg from 500 mg extract | 98% | |

| Crude Extract | High-Performance Counter-Current Chromatography | 475 mg from 1.5 g extract | 96.1% |

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process. Below are detailed methodologies for key experiments.

Extraction

Objective: To extract crude salvianolic acids from Salvia miltiorrhiza roots.

Methodology:

-

Preparation of Plant Material: Air-dried roots of Salvia miltiorrhiza are ground into a fine powder.

-

Solvent Extraction: The powdered material is extracted with 75% methanol at a 1:10 solid-to-liquid ratio.[3] The extraction is typically performed at room temperature with continuous stirring for 24 hours or using accelerated methods like ultrasound-assisted extraction.[7]

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification by Column Chromatography

Objective: To isolate and purify this compound from the crude extract.

Methodology:

-

Initial Fractionation (Polyamide Column): The crude extract is dissolved in water and applied to a polyamide column. The column is first washed with distilled water to remove highly polar impurities. This compound and other salvianolic acids are then eluted with a stepwise gradient of ethanol (e.g., 20%, 50%, 70%).

-

Gel Filtration (Sephadex LH-20): Fractions enriched with this compound are further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step separates compounds based on their molecular size.

-

Reversed-Phase Chromatography (C18): The final purification is often achieved using a reversed-phase C18 column. A mobile phase consisting of a methanol-acetic acid solution (e.g., 35:65 v/v) is used for elution.[3] Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC).

High-Speed Counter-Current Chromatography (HSCCC)

Objective: For efficient, large-scale purification of this compound.

Methodology:

-

Two-Phase Solvent System: A suitable two-phase solvent system is selected. A common system is n-hexane-ethyl acetate-methanol-water (e.g., 3:6:6:10 v/v/v/v).[8]

-

HSCCC Operation: The crude extract is dissolved in a mixture of the upper and lower phases and injected into the HSCCC instrument. The separation is performed at a specific rotational speed and flow rate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to determine the purity of this compound.

Diagram 1: Experimental Workflow for this compound Isolation and Purification

Caption: A generalized workflow for the extraction and purification of this compound.

Structural Elucidation Data

The definitive identification of this compound relies on spectroscopic data.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Characteristic signals for aromatic protons, olefinic protons, and methine protons. |

| ¹³C NMR | Resonances corresponding to carboxyl groups, aromatic carbons, and aliphatic carbons. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of C₃₆H₃₀O₁₆. |

Note: Specific chemical shifts and fragmentation patterns can be found in dedicated analytical chemistry publications.

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. It has been shown to modulate several key signaling pathways implicated in various diseases.

Diagram 2: Key Signaling Pathways Modulated by this compound

Caption: Simplified diagram of key signaling pathways influenced by this compound.

The mechanisms underlying the protective effects of this compound are mainly related to its anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic functions.[3][4] For instance, it has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, which plays a crucial role in the inflammatory response.

Conclusion

This compound stands out as a natural compound with significant therapeutic promise. The methodologies for its extraction and purification are well-established, allowing for the production of high-purity material for research and drug development. A thorough understanding of its chemical properties, natural abundance, and biological mechanisms of action is crucial for harnessing its full potential in modern medicine. This guide provides a foundational resource for professionals engaged in the study and application of this remarkable molecule.

References

- 1. Li Lian-niang | Peking Union Medical College | 14 Publications | 250 Citations | Related Authors [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isosalvianolic Acid B: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalvianolic acid B, a member of the water-soluble phenolic acid compounds derived from Salvia miltiorrhiza Bunge (Danshen), is a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, with a focus on presenting quantitative data and experimental context for researchers in drug discovery and development. While this compound shares the same molecular formula and mass as its well-studied stereoisomer, Salvianolic acid B, subtle differences in its three-dimensional structure may lead to distinct biological activities. This document aims to clearly delineate the available information specific to this compound, while also contextualizing it within the broader research on salvianolic acids.

Chemical Structure and Identification

This compound is a natural polyphenolic compound.[1] It is crucial to distinguish this compound from its more extensively studied isomer, Salvianolic acid B, as they are stereoisomers. Although they share the same molecular formula, the spatial arrangement of their atoms differs, which can significantly impact their biological activity.

Chemical Structure:

The definitive chemical structure of this compound is provided by its IUPAC name and SMILES notation.

IUPAC Name: 2-[(E)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid[2]

SMILES: C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O[2]

Chemical Formula: C36H30O16[3]

Molecular Weight: 718.61 g/mol [3]

CAS Number: 930573-88-9[3]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are essential for experimental design, particularly in solubility and formulation studies. The following table summarizes the available data.

| Property | Value | Source |

| Molecular Formula | C36H30O16 | [3] |

| Molecular Weight | 718.61 g/mol | [3] |

| CAS Number | 930573-88-9 | [3] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][4] |

| Storage | Desiccate at -20°C | [2] |

Biological and Pharmacological Properties

While much of the existing research focuses on Salvianolic acid B, this compound is also recognized for its biological activities, primarily as an antioxidant and anti-inflammatory agent.[5] It is a natural product isolated from Salviae miltiorrhizae.[6]

It is important to note that many studies on "Salvianolic acid B" do not specify the exact isomer used. For the purpose of this technical guide, only information explicitly linked to this compound (through its CAS number or specific identification) is presented. The broader pharmacological effects of the more studied Salvianolic acid B include cardiovascular protection, neuroprotection, and anti-cancer activities, which are often attributed to its potent antioxidant and anti-inflammatory properties.[7][8][9] These effects are mediated through various signaling pathways, including the Nrf2/Keap1, NF-κB, and PI3K/Akt pathways.[2][7][10]

Signaling Pathway Overview

The following diagram illustrates a generalized signaling pathway often associated with the biological activities of salvianolic acids, including their antioxidant and anti-inflammatory effects.

Caption: Generalized signaling pathways modulated by salvianolic acids.

Experimental Protocols

Detailed experimental protocols for this compound are not widely available in the literature. However, based on the available information for salvianolic acids in general, the following outlines can be adapted for specific research needs.

Sample Preparation and Handling

-

Stock Solution Preparation: Due to its solubility profile, this compound can be dissolved in organic solvents such as DMSO, ethanol, or methanol (B129727) to prepare a stock solution.[2] For cell culture experiments, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

-

Storage: this compound powder should be stored at -20°C, desiccated.[2] Solutions should be freshly prepared or stored at -80°C for short periods to minimize degradation.

In Vitro Assay Workflow

The following diagram illustrates a general workflow for evaluating the in vitro biological activity of this compound.

Caption: A generalized workflow for in vitro experiments with this compound.

Conclusion and Future Directions

This compound is a structurally defined natural product with potential therapeutic applications, particularly in areas related to oxidative stress and inflammation. However, a significant knowledge gap exists in the scientific literature, with a predominant focus on its isomer, Salvianolic acid B. To fully realize the therapeutic potential of this compound, future research should prioritize:

-

Comparative Studies: Direct, head-to-head comparisons of the biological activities of this compound and Salvianolic acid B are essential to elucidate any isomer-specific effects.

-

Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to understand its bioavailability and in vivo behavior.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound will provide a clearer understanding of its therapeutic potential.

This technical guide serves as a foundational resource for researchers, providing the most current and specific information available on the chemical structure and properties of this compound. As new research emerges, a more detailed understanding of its unique biological profile will undoubtedly be established.

References

- 1. salvianolic acid B | CAS#:121521-90-2 | Chemsrc [chemsrc.com]

- 2. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]

- 3. This compound | Others 16 | 930573-88-9 | Invivochem [invivochem.com]

- 4. This compound | CAS:930573-88-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Cas 930573-88-9,this compound | lookchem [lookchem.com]

- 6. This compound | NF-κB | TargetMol [targetmol.com]

- 7. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of Isosalvianolic acid B in vitro

An In-Depth Technical Guide to the In Vitro Biological Activities of Isosalvianolic Acid B

Introduction

This compound, a water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen), has garnered significant attention within the scientific community for its diverse and potent pharmacological effects.[1][2][3] As a prominent bioactive constituent, it demonstrates a range of activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties, primarily attributed to its unique chemical structure rich in phenolic hydroxyl groups.[4][5] This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways. This document is intended for researchers, scientists, and drug development professionals exploring its therapeutic potential.

Anti-Cancer Activities

This compound exhibits significant anti-tumor effects across various cancer cell lines by modulating multiple signaling pathways, inducing apoptosis, halting the cell cycle, and inhibiting cell proliferation and metastasis.[2][6][7][8]

Quantitative Data: Anti-Cancer Effects

| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |

| HXO-RB44 | Retinoblastoma | 0.7 mg/mL | Significant apoptosis, cell shrinkage, and chromatic agglutination. Inhibition of cell proliferation in a time- and dose-dependent manner. | [6] |

| MCF-7 | Breast Cancer (Hormone Receptor +) | Not specified | Significant reduction in proliferation; decreased cyclin B1 expression. | [6] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | Not specified | Significant reduction in proliferation; decreased cyclin B1 expression. | [6] |

| HeLa | Cervical Cancer | Not specified | Enhanced apoptosis and caspase-3 mediated PARP cleavage when combined with Arsenic Trioxide (ATO). | [6] |

| ID8 | Ovarian Cancer | Not specified | Inhibition of cell proliferation. | [9] |

| JHU-013 | Head and Neck Squamous Cell Carcinoma | Not specified | Lowered levels of NF-κB and MDM-2; dose-mediated blockage of LPS-stimulated PGE2 and COX-2. | [7] |

| Osteosarcoma Cells | Osteosarcoma | Not specified | Inhibited proliferation and induced apoptosis by promoting ROS production. | [10] |

| Colorectal & Hepatocellular Carcinoma Cells | Colorectal & Liver Cancer | Not specified | Promoted autophagy. | [10] |

| Hypertrophic Scar Fibroblasts (HSFs) | Fibroproliferative Disorder | 10, 50, 100 µmol/L | Inhibited HSF proliferation and migration. | [11] |

Key Signaling Pathways in Cancer

This compound exerts its anti-cancer effects by targeting several critical signaling cascades. In ovarian cancer cells, it downregulates the PI3K/Akt and NF-κB signaling pathways.[9] In osteosarcoma, it promotes the p38-MAPK pathway to mediate ROS production.[10] For colorectal and hepatocellular carcinoma, it inhibits the Akt/mTOR signaling pathway.[2][10]

Caption: PI3K/Akt and NF-κB signaling inhibition by this compound.

Experimental Protocol: Cell Proliferation (MTT Assay)

The inhibitory effect of this compound on cancer cell proliferation is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

-

Cell Seeding: Cancer cells (e.g., HXO-RB44) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound and a vehicle control for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The inhibition rate is calculated relative to the control group.

Caption: Workflow for a typical MTT cell proliferation assay.

Neuroprotective Effects

This compound demonstrates significant neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Parkinson's and Alzheimer's.[13][14] Its mechanisms include antioxidant, anti-inflammatory, and anti-apoptotic actions.

Quantitative Data: Neuroprotection

| Cell/Model System | Condition | Concentration | Observed Effect | Reference |

| Primary Rat Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/RP) | 10 mg/L | Enhanced cell viability, reduced ROS levels, increased activities of Mn-SOD, CAT, and GSH-PX, and elevated mitochondrial membrane potential. | [15] |

| Dopaminergic Neurons | MPP+ and LPS-induced toxicity | 50 µM, 100 µM | Protected neurons from toxicity, reduced LDH release, and increased [³H]DA uptake. | [13] |

| Microglial Cells | LPS-induced inflammation | 50 µM, 100 µM | Dose-dependently inhibited the release of pro-inflammatory cytokines (TNF-α, IL-1β) and decreased NO production. | [13] |

| PC12 Neuronal Cells | Aβ42-induced toxicity | Not specified | Substantially decreased Aβ42 fibrillation and counteracted its harmful effects. | [16] |

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are mediated by various pathways. It modulates glial cells via the Nrf2 pathway, which is crucial for antioxidant defense.[13] It also protects astrocytes by regulating the PI3K/Akt and STAT3 signaling pathways, which helps in reducing oxidative stress and increasing the release of neurotrophic factors.[9] Furthermore, it can inhibit the TLR4/MyD88/NF-κB signaling pathway to exert protective effects.[9]

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocol: Assessing Oxidative Stress (ROS Detection)

Cellular reactive oxygen species (ROS) levels are a key indicator of oxidative stress and are often measured to evaluate neuroprotective effects.

-

Cell Culture and Treatment: Primary neurons or neuronal cell lines are cultured and subjected to an insult (e.g., OGD/RP) with or without this compound pre-treatment.

-

Fluorescent Probe Incubation: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent but is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Washing: Cells are washed to remove excess probe.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or a plate reader.[15]

Anti-Inflammatory Activities

This compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways like NF-κB and MAPK.[4][9][17]

Quantitative Data: Anti-Inflammatory Effects

| Cell Line | Condition | Concentration | Observed Effect | Reference |

| RAW264.7 Macrophages | ox-LDL or LPS-induced | Not specified | Decreased levels of IL-1β, IL-6, and TNF-α; reduced phosphorylation of JNK, p38, ERK1/2, and IκB proteins. | [9][17] |

| Human OA Chondrocytes | IL-1β-induced | 25, 50, 100 µM | Inhibited over-production of NO and PGE2; reversed elevated expression of iNOS, COX-2, MMP-13, and ADAMTS-5. | [18] |

| Monocyte-derived Dendritic Cells | Not specified | Not specified | Inhibited maturation via the TLR4-mediated p38-MAPK signaling pathway. | [4] |

| Human Aortic Endothelial Cells (HAECs) | TNF-α-treated | 1-20 µg/ml | Attenuated VCAM-1 and ICAM-1 expression in a dose-dependent manner. | [19] |

Experimental Protocol: Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

-

Cell Culture and Stimulation: Cells like RAW264.7 macrophages are treated with this compound before being stimulated with an inflammatory agent like LPS.

-

Supernatant Collection: After incubation, the cell culture medium (supernatant) is collected.

-

ELISA Procedure:

-

The wells of an ELISA plate are coated with a capture antibody specific to the target cytokine.

-

The collected supernatant is added to the wells, allowing the cytokine to bind to the antibody.

-

A detection antibody, conjugated to an enzyme (e.g., HRP), is added.

-

A substrate is added, which is converted by the enzyme into a colored product.

-

-

Quantification: The absorbance of the colored product is measured, and the cytokine concentration is determined by comparison to a standard curve.

Other Biological Activities

Beyond the core activities, this compound has shown promise in other areas in vitro.

-

Wound Healing: In human gingival fibroblasts, concentrations of 25 and 50 µg/mL accelerated cell migration, covering over 50% of a gap area in 24 hours compared to 20% in controls.[20] A concentration of 75 µg/mL increased cell viability and the expression of collagen type III.[20]

-

Cardioprotective Effects: It protects various heart cells from injury induced by hypoxia, H2O2, and other stressors.[1][9] It can inhibit the TNF-α-induced expression of matrix metalloproteinase-2 (MMP-2) in aortic smooth muscle cells.[19]

-

Antioxidant Activity: It is a potent scavenger of free radicals, including hydroxyl (HO•) and superoxide (B77818) (O2•−) radicals, with higher activity than vitamin C in some assays.[19]

Conclusion

The in vitro evidence strongly supports the multifaceted therapeutic potential of this compound. Its ability to modulate critical signaling pathways such as PI3K/Akt, MAPK, and NF-κB underpins its significant anti-cancer, neuroprotective, and anti-inflammatory activities. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further preclinical and clinical investigation. Future research should focus on elucidating more specific molecular targets and optimizing its formulation to improve bioavailability for in vivo applications.

References

- 1. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Possible applications of salvianolic acid B against different cancers [explorationpub.com]

- 7. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]

- 11. Salvianolic Acid B Attenuates Hypertrophic Scar Formation In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of salvianolic acid B on in vitro growth inhibition and apoptosis induction of retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]

- 15. Neuroprotective effects of salvianolic acid B against oxygen-glucose deprivation/reperfusion damage in primary rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Salvianolic acid B inhibits IL-1β-induced inflammatory cytokine production in human osteoarthritis chondrocytes and has a protective effect in a mouse osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of Wound Healing Activity of Salvianolic Acid B on In Vitro Experimental Model | MDPI [mdpi.com]

Isosalvianolic Acid B: A Technical Guide to Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvianolic acid B, often referred to as Salvianolic acid B (Sal B), is a prominent water-soluble bioactive compound derived from Salvia miltiorrhiza (Danshen), a perennial herb widely used in traditional medicine.[1] Possessing a polyphenolic structure, this compound exhibits a range of pharmacological activities, including potent antioxidant, anti-inflammatory, and anti-tumor effects.[2] Its therapeutic potential stems from its ability to modulate a complex network of intracellular signaling pathways that are often dysregulated in various pathological conditions. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.

Core Signaling Pathway Modulation

This compound exerts its pleiotropic effects by targeting key nodes in several critical signaling cascades. The most well-documented pathways include the PI3K/Akt/mTOR, NF-κB, MAPK, and TGF-β/Smad pathways.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling axis that governs cell proliferation, survival, growth, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.

This compound has been shown to be a potent inhibitor of the PI3K/Akt/mTOR pathway.[1] In various cancer cell lines, it suppresses the phosphorylation and activation of key components of this cascade. For instance, in ID8 ovarian cancer cells, this compound was found to downregulate the expression of PI3K110β and the phosphorylation of PDPK1, Akt1 (at Ser473), and GSK3β.[1] Similarly, in HCT116 colon cancer cells, it inhibits the Akt/mTOR signaling pathway, leading to the induction of autophagy and inhibition of cell proliferation.[1] This inhibitory action on the PI3K/Akt pathway is a cornerstone of its anti-tumor and anti-inflammatory properties.[3][4]

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a master regulator of inflammation, immune responses, and cell survival. Constitutive activation of NF-κB is linked to chronic inflammatory diseases and various cancers.

This compound demonstrates significant inhibitory effects on the NF-κB pathway.[5][6] It has been shown to prevent the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This action blocks the nuclear translocation of the active NF-κB p65 subunit.[5] In a rat model of rheumatoid arthritis, treatment with this compound markedly decreased the protein expression of pIκB-α and NF-κB p65 in joint tissues.[5] Furthermore, in human umbilical vein endothelial cells (HUVECs), this compound was found to inhibit TNF-α-induced NF-κB activation and the subsequent activation of the NLRP3 inflammasome.[7]

The MAPK and TGF-β/Smad Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β)/Smad pathways are involved in a wide array of cellular processes, including cell proliferation, differentiation, and fibrosis. This compound has been shown to modulate these pathways, contributing to its anti-cancer and anti-fibrotic effects.[1][8] In non-small-cell lung cancer (NSCLC) cells, it inhibits TGF-β1-induced growth by inactivating the phosphorylation of MAPK and Smad2/3.[1] This leads to the inhibition of epithelial-mesenchymal transition (EMT), cell migration, and induction of apoptosis.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell viability and signaling pathway components.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |

| A549 | Non-Small Cell Lung Cancer | ~25-100 (Effective Conc.) | 24 | [2] |

| HCT116 | Colorectal Cancer | Not specified | - | [1] |

| HT29 | Colorectal Cancer | Not specified | - | [2] |

| HepG2 | Hepatocellular Carcinoma | Not specified | - | [2] |

| MFE-280 | Endometrial Cancer | Not specified | - | [1] |

| ID8 | Ovarian Cancer | Not specified | - | [1] |

| HeLa | Cervical Cancer | ~1-2.5 | Not specified | [9] |

| A375 | Melanoma | ~12.5-50 (Effective Conc.) | 24 | [10] |

| B16 | Melanoma | ~12.5-50 (Effective Conc.) | 24 | [10] |

Table 2: Dose-Dependent Effects of this compound on Signaling Proteins and Cellular Processes

| Cell Line/Model | Target/Process | Concentration | Effect | Reference |

| RAW264.7 Macrophages | p-Akt | 100-200 µM | Dose-dependent decrease | [11] |

| RAW264.7 Macrophages | p-mTOR | 100-200 µM | Dose-dependent decrease | [11] |

| RAW264.7 Macrophages | NF-κB p65 (nuclear) | 100-200 µM | Dose-dependent decrease | [11] |

| CIA Rat Model | pIκB-α & NF-κB p65 | 20-40 mg/kg | Marked decrease | [5] |

| Human Mesangial Cells | NF-κB activation | 0.1-10 µM | Dose-dependent suppression | [6] |

| A375 Melanoma Cells | Cell Proliferation | 12.5-50 µM | Dose-dependent decrease | [10] |

| A375 Melanoma Cells | Cell Migration | 12.5-50 µM | Dose-dependent inhibition | [10] |

| HSFs | Cell Proliferation | 10-100 µmol/L | Inhibition | [12] |

| HSFs | TGFβI, Smad2/3 | 10-100 µmol/L | Downregulation | [12] |

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to investigate the effects of this compound.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., A375, RAW264.7, HUVEC) in 6-well or 96-well plates at a predetermined density (e.g., 1 × 10⁴ cells/well for a 96-well plate) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10][13]

-

Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or purified water) and then dilute it to the desired final concentrations in a complete culture medium.[14]

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream assays.[14]

MTT Cell Viability Assay

-

Cell Treatment: Seed and treat cells with this compound in a 96-well plate as described above.[13]

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Incubation: Incubate the plate for 1.5-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[13]

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[13] Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.[10][11]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software like ImageJ.[10]

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's instructions.[15]

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA using a reverse transcription kit with oligo(dT) or random primers.[15]

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and specific primers for the genes of interest (e.g., TLR4, MyD88, NLRP3) and a housekeeping gene (e.g., GAPDH or β-actin).[15][16]

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a typical protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[15]

-

Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[16]

Conclusion and Future Directions

This compound is a multi-target natural compound that modulates several key signaling pathways, including PI3K/Akt/mTOR, NF-κB, MAPK, and TGF-β/Smad. Its ability to inhibit pro-inflammatory and pro-proliferative pathways underscores its significant therapeutic potential in oncology, inflammatory disorders, and fibrotic diseases. The quantitative data and standardized protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, exploring its efficacy and safety in more complex in vivo models, and developing novel drug delivery systems to enhance its bioavailability and clinical utility.

References

- 1. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salvianolic Acid B Alleviates Limb Ischemia in Mice via Promoting SIRT1/PI3K/AKT Pathway-Mediated M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salvianolic Acid B Prevents Iodinated Contrast Media-Induced Acute Renal Injury in Rats via the PI3K/Akt/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of salvianolic acid B on the high glucose-induced mesangial proliferation via NF-kappaB-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salvianolic Acid B Attenuates Hypertrophic Scar Formation In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MTT (Assay protocol [protocols.io]

- 14. Evaluation of Wound Healing Activity of Salvianolic Acid B on In Vitro Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Inhalation of Salvianolic Acid B Prevents Fine Particulate Matter-Induced Acute Airway Inflammation and Oxidative Stress by Downregulating the LTR4/MyD88/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cardioprotective Potential of Isosalvianolic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvianolic acid B (Salvianolic acid B, Sal B), a prominent water-soluble polyphenolic compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its multifaceted pharmacological effects in the context of cardiovascular diseases (CVDs). Mounting preclinical evidence underscores its therapeutic potential in mitigating a spectrum of cardiovascular pathologies, including myocardial infarction, atherosclerosis, cardiac fibrosis, and hypertension. This technical guide provides an in-depth overview of the pharmacological actions of this compound, focusing on its molecular mechanisms, relevant signaling pathways, and quantitative experimental data. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Pharmacological Effects and Mechanisms of Action

This compound exerts its cardioprotective effects through a variety of mechanisms, including potent antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic activities. It also plays a crucial role in promoting angiogenesis and improving endothelial function.

Antioxidant Effects

Oxidative stress is a key contributor to the pathogenesis of various cardiovascular diseases. This compound has been shown to be a potent scavenger of reactive oxygen species (ROS)[1]. It enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), thereby reducing lipid peroxidation and protecting cardiomyocytes from oxidative damage[2][3].

Anti-inflammatory Effects

Inflammation is a critical process in the initiation and progression of atherosclerosis and contributes to myocardial injury. This compound has been demonstrated to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[2][4][5]. This anti-inflammatory activity is mediated, in part, through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[4][5].

Anti-Apoptotic Effects

This compound protects cardiomyocytes from apoptosis, a form of programmed cell death that is exacerbated during ischemia-reperfusion injury. It modulates the expression of apoptosis-related proteins, increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and inhibiting the activation of caspases[6][7][8]. The protective effect of this compound against apoptosis is linked to its ability to activate the PI3K/Akt signaling pathway[1][9].

Anti-Fibrotic Effects

Cardiac fibrosis, characterized by excessive deposition of extracellular matrix proteins, leads to cardiac stiffness and dysfunction. This compound has been shown to attenuate cardiac fibrosis by inhibiting the transforming growth factor-beta (TGF-β)/Smad signaling pathway, a key regulator of fibroblast activation and collagen synthesis[10][11].

Pro-Angiogenic and Endothelial Protective Effects

This compound promotes angiogenesis, the formation of new blood vessels, which is crucial for restoring blood flow to ischemic tissues[12]. It also protects endothelial cells from dysfunction induced by various stimuli, including oxidized low-density lipoprotein (oxLDL) and high glucose[13].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cardiovascular parameters as reported in preclinical studies.

Table 1: Effects of this compound on Cardiac Function in Animal Models of Myocardial Infarction

| Animal Model | Treatment Protocol | LVEF (%) | LVFS (%) | Reference |

| Rat (LAD ligation) | 10 mg/kg, i.v. | Increased | Increased | [7] |

| Rat (LAD ligation) | 0.5 g/kg, gavage, 14 days | Significantly Increased | Significantly Increased | [13] |

| Rat (Ischemia-Reperfusion) | Not specified | Significantly Increased | Not specified | [14] |

LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LAD: Left Anterior Descending; i.v.: intravenous.

Table 2: Effects of this compound on Cell Viability and Apoptosis in H9c2 Cardiomyocytes

| In Vitro Model | Treatment | Outcome | Quantitative Value | Reference |

| Hypoxia/Reoxygenation | 50 µmol/L Sal B | Increased Cell Viability | Significantly Increased (P<0.01) | [15] |

| Hypoxia/Reoxygenation | 10, 20, 40 µM Sal B | Increased Cell Survival | Dose-dependent increase (78.13-89.19%) | [6] |

| Oxygen-Glucose Deprivation | 1, 5, 10 µM Sal B | Reduced Apoptosis | Dose-dependent reduction | [8] |

| Arsenic Trioxide-induced injury | Not specified | Decreased Apoptosis | Significant protection | [9] |

Sal B: this compound

Table 3: Effects of this compound on Inflammatory and Oxidative Stress Markers

| Model | Marker | Treatment | Result | Reference |

| Rat Model of Rheumatoid Arthritis | TNF-α, IL-6, IL-1β | 20 and 40 mg/kg Sal B | Significantly Decreased | [2] |

| LDLR-/- Mice (Atherosclerosis) | TNF-α, IL-6, IL-1β | 25 mg/kg Sal B | Attenuated | [5] |

| Rat (Myocardial I/R) | SOD, NO | Low, Medium, High doses | Increased | [3] |

| Rat (Myocardial I/R) | MDA, ET | Low, Medium, High doses | Decreased | [3] |

TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1 beta; SOD: Superoxide Dismutase; NO: Nitric Oxide; MDA: Malondialdehyde; ET: Endothelin; I/R: Ischemia/Reperfusion.

Table 4: Effects of this compound on Cardiac Fibrosis, Apoptosis, and Angiogenesis

| Model | Parameter | Treatment | Result | Reference |

| Rat (Post-infarction heart failure) | Myocardial Infarction Area | 0.5 g/kg Sal B, 14 days | Reduced | [13] |

| Rat (Myocardial I/R) | TUNEL-positive cells | Not specified | Reduced | [6] |

| Rabbit Angioplasty Model | TUNEL-positive cells | SM extract (Sal B-rich) | Significantly Higher (68.5%) | [16] |

| Mouse (Limb Ischemia) | Capillary Density | Not specified | Increased | [12] |

| Rat (Post-infarction heart failure) | CD31 expression | 0.5 g/kg Sal B, 14 days | Not specified | [13] |

TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling; SM: Salvia miltiorrhiza

Key Signaling Pathways Modulated by this compound

This compound exerts its cardioprotective effects by modulating several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. This compound has been shown to activate this pathway, leading to the phosphorylation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins and activates downstream targets that promote cell survival[1][9]. There is also evidence suggesting a crosstalk with the SIRT1 pathway, where this compound promotes M2 macrophage polarization via the SIRT1/PI3K/Akt pathway[12][17].

Figure 1: this compound activates the PI3K/Akt pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as inflammation, apoptosis, and cell differentiation. This compound has been shown to modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases like JNK and p38, which are typically associated with pro-inflammatory and pro-apoptotic signals[1][8][18].

Figure 2: this compound modulates the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the inflammatory response[4][19]. It can prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB[19].

Figure 3: this compound inhibits the NF-κB signaling pathway.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β)/Smad pathway is a key signaling cascade in the pathogenesis of cardiac fibrosis. Activation of this pathway leads to the differentiation of fibroblasts into myofibroblasts and the deposition of collagen. This compound has been shown to inhibit the TGF-β/Smad pathway by downregulating the expression of TGF-β1 and its receptors, and by inhibiting the phosphorylation of Smad2 and Smad3[10][11].

Figure 4: this compound inhibits the TGF-β/Smad pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological effects of this compound on cardiovascular diseases.

In Vivo Model: Myocardial Infarction in Rats (LAD Ligation)

Objective: To induce myocardial infarction in rats to study the cardioprotective effects of this compound.

Protocol:

-

Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 40 mg/kg, intraperitoneally).

-

Intubation and Ventilation: Intubate the trachea and connect the rat to a small animal ventilator.

-

Thoracotomy: Perform a left thoracotomy at the fourth intercostal space to expose the heart.

-

LAD Ligation: Identify the left anterior descending (LAD) coronary artery and ligate it with a 6-0 silk suture. Successful ligation is confirmed by the appearance of a pale color in the anterior wall of the left ventricle.

-

Closure: Close the chest in layers and allow the animal to recover.

-

Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intravenous, intraperitoneal, or oral gavage) at specified time points before or after LAD ligation.

-

Assessment: After a predetermined period (e.g., 24 hours or several weeks), assess cardiac function (e.g., by echocardiography), infarct size (e.g., by TTC staining), and molecular markers (e.g., by Western blot or immunohistochemistry).

In Vitro Model: Hypoxia/Reoxygenation Injury in H9c2 Cardiomyocytes

Objective: To mimic ischemia-reperfusion injury in vitro to study the direct protective effects of this compound on cardiomyocytes.

Protocol:

-

Cell Culture: Culture H9c2 rat cardiomyoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Hypoxia: To induce hypoxia, replace the culture medium with a glucose-free, serum-free DMEM and place the cells in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified duration (e.g., 4-6 hours).

-

Reoxygenation: After the hypoxic period, replace the medium with normal DMEM containing FBS and return the cells to a normoxic incubator (95% air, 5% CO2) for a specified duration (e.g., 2-12 hours).

-

Drug Treatment: Treat the cells with different concentrations of this compound before, during, or after the hypoxia/reoxygenation procedure.

-

Assessment: Evaluate cell viability (e.g., using MTT assay), apoptosis (e.g., using TUNEL assay or flow cytometry with Annexin V/PI staining), and the expression of relevant proteins (e.g., by Western blot).

Western Blot Analysis for PI3K/Akt Pathway

Objective: To quantify the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Protocol:

-

Protein Extraction: Lyse the heart tissue or H9c2 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total PI3K, and phospho-PI3K overnight at 4°C. Typical antibody dilutions range from 1:1000 to 1:2000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Masson's Trichrome Staining for Cardiac Fibrosis

Objective: To visualize and quantify collagen deposition in heart tissue.

Protocol:

-

Tissue Preparation: Fix heart tissue in 10% neutral buffered formalin, embed in paraffin, and cut into 5 µm sections.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Staining:

-

Stain in Weigert's iron hematoxylin (B73222) solution for 10 minutes.

-

Rinse in running tap water.

-

Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.

-

Rinse in deionized water.

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

-

Stain in aniline (B41778) blue solution for 5-10 minutes.

-

Rinse briefly in deionized water and differentiate in 1% acetic acid solution for 1 minute.

-

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

-

Analysis: Collagen fibers will be stained blue, nuclei will be black, and muscle and cytoplasm will be red. Quantify the collagen volume fraction using image analysis software.

TUNEL Assay for Apoptosis in Heart Tissue

Objective: To detect DNA fragmentation characteristic of apoptosis in heart tissue sections.

Protocol:

-

Tissue Preparation: Prepare paraffin-embedded heart tissue sections as described for Masson's trichrome staining.

-

Permeabilization: After deparaffinization and rehydration, incubate the sections with Proteinase K (20 µg/mL) for 15-30 minutes at 37°C to retrieve antigens.

-

TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., FITC-dUTP) in a humidified chamber at 37°C for 1 hour.

-

Counterstaining: Counterstain the nuclei with a fluorescent dye such as DAPI or propidium (B1200493) iodide.

-

Visualization: Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will appear fluorescent (e.g., green with FITC), while all nuclei will be stained by the counterstain (e.g., blue with DAPI).

-

Quantification: Calculate the apoptotic index by expressing the number of TUNEL-positive nuclei as a percentage of the total number of nuclei.

Immunohistochemistry for CD31 (PECAM-1) in Cardiac Tissue

Objective: To detect and quantify microvessel density as a measure of angiogenesis.

Protocol:

-

Tissue Preparation and Antigen Retrieval: Prepare paraffin-embedded heart tissue sections and perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize the nuclei.

-

Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount.

-

Analysis: Quantify the microvessel density by counting the number of CD31-positive vessels in a defined area of the heart tissue.

Conclusion

This compound is a promising natural compound with significant therapeutic potential for the treatment of cardiovascular diseases. Its multifaceted pharmacological actions, targeting key pathological processes such as oxidative stress, inflammation, apoptosis, and fibrosis, are mediated through the modulation of multiple signaling pathways. The quantitative data from preclinical studies provide a strong rationale for its further development as a cardioprotective agent. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible research in this field, ultimately accelerating the translation of these promising preclinical findings into clinical applications. Further investigation is warranted to fully elucidate the intricate molecular mechanisms of this compound and to evaluate its safety and efficacy in human clinical trials.

References

- 1. Cardiovascular Effects of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect and mechanism of salvianolic acid B on the myocardial ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Salvianolic Acid B Inhibits Ferroptosis and Apoptosis during Myocardial Ischemia/Reperfusion Injury via Decreasing the Ubiquitin-Proteasome Degradation of GPX4 and the ROS-JNK/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardio-Protection of Salvianolic Acid B through Inhibition of Apoptosis Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cardioprotective effect of salvianolic acid B against arsenic trioxide-induced injury in cardiac H9c2 cells via the PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salvianolic acid B prevents epithelial-to-mesenchymal transition through the TGF-β1 signal transduction pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of salvianolic acid-B on TGF-beta 1 stimulated hepatic stellate cell activation and its intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salvianolic Acid B Alleviates Limb Ischemia in Mice via Promoting SIRT1/PI3K/AKT Pathway-Mediated M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Protection of vasodilatory function in rats with post-infarction heart failure by salvianolic acid B via modulating Piezo1 channel] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Salvianolic acid B protects against myocardial ischaemia-reperfusion injury in rats via inhibiting high mobility group box 1 protein expression through the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Salvianolic acid B regulates mitochondrial autophagy mediated by NIX to protect H9c2 cardiomyocytes from hypoxia/reoxygenation injury] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 17. Salvianolic Acid B Alleviates Limb Ischemia in Mice via Promoting SIRT1/PI3K/AKT Pathway-Mediated M2 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Salvianolic Acid B Down-regulates Matrix Metalloproteinase-9 Activity and Expression in Tumor Necrosis Factor-α-induced Human Coronary Artery Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Isosalvianolic Acid B: A Potent Dual-Action Agent Against Oxidative Stress and Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Isosalvianolic acid B, also known as Salvianolic acid B (Sal B), is a prominent water-soluble compound derived from the dried roots of Salvia miltiorrhiza (Danshen).[1][2] Traditionally used in Chinese medicine for a variety of ailments, including cardiovascular and cerebrovascular diseases, modern pharmacological studies have illuminated its potent antioxidant and anti-inflammatory properties.[1][3] Sal B's multifaceted mechanism of action, targeting key signaling pathways involved in cellular stress and inflammatory responses, positions it as a promising therapeutic candidate for a range of pathologies underpinned by oxidative damage and inflammation.[4][5] This technical guide provides a comprehensive overview of the antioxidant and anti-inflammatory activities of this compound, detailing its molecular mechanisms, summarizing quantitative data from preclinical studies, and outlining key experimental protocols.

Antioxidant Properties of this compound

This compound exerts its antioxidant effects through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems via the Nrf2 signaling pathway.[4][6] Its polyphenolic structure enables it to donate hydrogen atoms, thereby neutralizing free radicals directly.[4][6]

Activation of the Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like Sal B, Nrf2 dissociates from Keap1 and translocates to the nucleus.[3] There, it binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including those for antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GSH-Px), Heme Oxygenase-1 (HO-1), and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][4][7] Sal B has been shown to upregulate Nrf2 expression and promote its nuclear translocation, thereby enhancing the cell's capacity to neutralize oxidative insults.[1][3][7]

Quantitative Data on Antioxidant Effects

The efficacy of this compound in mitigating oxidative stress has been quantified in numerous preclinical models. The following table summarizes key findings.

| Model/System | Treatment Protocol | Key Antioxidant Markers Measured | Results | Reference |

| Rat Model of Rheumatoid Arthritis | 20 or 40 mg/kg Sal B for 28 days | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (GSH), Malondialdehyde (MDA) in joint tissue | Significantly increased SOD, CAT, and GSH activities; significantly decreased MDA levels.[8] | [8] |

| γ-radiation-injured Mice | 5, 12.5, or 20 mg/kg Sal B | SOD activity and MDA levels in serum; Nrf2 expression | Restored decreased SOD activity and increased MDA levels; increased Nrf2 expression.[1] | [1] |

| Cisplatin-induced Cardiomyocytes | 1, 5, or 10 µM Sal B | SOD and MDA in myocardial tissue; Nrf2, NQO1, HO-1 protein levels | Significantly increased SOD activity and Nrf2, NQO1, HO-1 levels; decreased MDA levels.[7] | [7] |

| Myocardial Ischemia/Reperfusion (I/R) in Rats | 20, 40, or 60 mg/kg Sal B | ROS levels, SOD activity, MDA levels in cardiomyocytes | Dose-dependently attenuated I/R-induced ROS generation and MDA increase; restored SOD activity.[9][10] | [9][10] |

| UVB-induced Skin Fibroblasts | In vitro treatment | ROS levels, SOD activity | Aided in protecting mitochondria from excessive ROS production; increased SOD activity.[11] | [11] |

Experimental Protocols

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[12]

-

Reagents:

-

DPPH solution (0.1 mM in methanol (B129727) or ethanol).[12][13]

-

This compound standard solutions (various concentrations).

-

Methanol or ethanol.

-

Positive control (e.g., Ascorbic acid).[12]

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol.[14]

-

Add a defined volume of the Sal B sample (or standard/control) to a cuvette or microplate well.[12]

-

Add the DPPH working solution to the sample and mix thoroughly.[13]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[12][14]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[12][15]

-

A blank containing only the solvent and DPPH solution is also measured.[13]

-

-

Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[12]

This assay quantifies intracellular ROS levels using a fluorescent probe.

-

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[9][16]

-

Reagents:

-

Procedure:

-

Seed cells in a suitable format (e.g., 6-well plates or 96-well black-walled plates) and allow them to adhere overnight.[16]

-

Treat the cells with this compound for a specified pre-treatment time.

-

Induce oxidative stress by adding a ROS-inducing agent.

-

After the treatment period, wash the cells with PBS.[16]

-

Load the cells with the DCFH-DA working solution and incubate at 37°C for a specified time (e.g., 15-30 minutes) in the dark.[16][17]

-

Wash the cells again with PBS to remove the excess probe.[16]

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (excitation ~480-488 nm, emission ~525 nm).[9][16]

-

Anti-inflammatory Properties of this compound

Chronic inflammation is a key driver of numerous diseases. This compound has demonstrated significant anti-inflammatory activity by modulating critical signaling pathways, primarily the NF-κB pathway.[8][18]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a central role in regulating the expression of genes involved in inflammation.[8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[8][19]